molecular formula C6H4ClFS B3048038 Benzenesulfenyl chloride, 4-fluoro- CAS No. 1535-35-9

Benzenesulfenyl chloride, 4-fluoro-

Cat. No.: B3048038
CAS No.: 1535-35-9
M. Wt: 162.61 g/mol
InChI Key: ZIXDEKLREZBMIU-UHFFFAOYSA-N
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Description

Benzenesulfenyl chloride, 4-fluoro- is an organosulfur compound with the chemical formula C6H4ClFS. It is a derivative of benzenesulfenyl chloride, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfenyl chloride, 4-fluoro- can be synthesized through the chlorination of 4-fluorobenzenesulfenic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the product.

Industrial Production Methods

Industrial production of benzenesulfenyl chloride, 4-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenyl chloride, 4-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed

    Sulfenamides: Formed by reaction with amines

    Sulfenate Esters: Formed by reaction with alcohols

    Sulfoxides and Sulfones: Formed by oxidation

    Thiols: Formed by reduction

Mechanism of Action

The mechanism of action of benzenesulfenyl chloride, 4-fluoro- involves its reactivity as an electrophile. The sulfenyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Benzenesulfenyl chloride, 4-fluoro- can be compared with other similar compounds such as:

    Benzenesulfenyl chloride: The parent compound without the fluorine substitution.

    4-Chlorobenzenesulfenyl chloride: A similar compound with a chlorine atom at the para position instead of fluorine.

    4-Methylbenzenesulfenyl chloride: A compound with a methyl group at the para position.

Uniqueness

The presence of the fluorine atom in benzenesulfenyl chloride, 4-fluoro- imparts unique properties such as increased electronegativity and reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

(4-fluorophenyl) thiohypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXDEKLREZBMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506309
Record name 1-(Chlorosulfanyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-35-9
Record name 1-(Chlorosulfanyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the procedure of Preparation 7, p-fluorothiophenol (5.0 g., 39 mmoles) and N-chlorosuccinimide (5.2 g., 39 mmoles) were reacted to form p-fluorobenzenesulfenyl chloride (4.8 g., oil).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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